molecular formula C5H2BrF3N2OS B1612883 N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide CAS No. 745053-65-0

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1612883
CAS No.: 745053-65-0
M. Wt: 275.05 g/mol
InChI Key: MZBBHMNHUOVRQO-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C5H2BrF3N2OS and its molecular weight is 275.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Syntheses and Chemical Transformations

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that serves as an essential intermediate in various synthetic routes for producing heterocyclic compounds. Its unique structure allows for innovative chemical transformations, contributing significantly to the fields of medicinal chemistry and material science.

One of the remarkable applications involves the treatment of related thiazole compounds with electrophiles, leading to the synthesis of derivatives with potential pharmaceutical applications. For instance, the reaction of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with electrophiles yields various heterocyclic systems, demonstrating the versatility of thiazole derivatives in chemical synthesis (South & Van Sant, 1991).

Antimicrobial Properties

Research into the antimicrobial evaluation of novel thiazole derivatives bearing a sulfonamide moiety reveals the potential of these compounds as antimicrobial agents. This exploration underscores the importance of this compound and related structures in developing new therapeutics (Darwish et al., 2014).

Chemoselective Preparations and Drug Discovery

The compound's utility extends to serving as a building block in chemoselective preparations. For example, the synthesis protocol utilizing 1,3-dibromo-1,1-difluoro-2-propanone introduces a bromodifluoromethyl group at the C4 of the thiazole, a modification valuable in drug discovery and radiopharmaceutics due to its potential for further chemical transformations (Colella et al., 2018).

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-2-1-10-4(13-2)11-3(12)5(7,8)9/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBBHMNHUOVRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610713
Record name N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745053-65-0
Record name N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 3
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

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